![molecular formula C7H6N2OS B091392 Benzo[c][1,2,5]thiadiazol-4-ylmethanol CAS No. 16406-00-1](/img/structure/B91392.png)
Benzo[c][1,2,5]thiadiazol-4-ylmethanol
Overview
Description
Benzo[c][1,2,5]thiadiazol-4-ylmethanol is a heterocyclic compound with the molecular formula C₇H₆N₂OS It is characterized by a benzene ring fused with a thiadiazole ring, and a methanol group attached to the fourth position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2,5]thiadiazol-4-ylmethanol typically involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to introduce the methanol group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzo[c][1,2,5]thiadiazol-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are frequently employed.
Major Products:
Oxidation: Formation of benzo[c][1,2,5]thiadiazole-4-carboxylic acid.
Reduction: Formation of dihydrobenzo[c][1,2,5]thiadiazole derivatives.
Substitution: Formation of various aryl or alkyl-substituted benzo[c][1,2,5]thiadiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Benzo[c][1,2,5]thiadiazol-4-ylmethanol features a unique bicyclic structure that contributes to its reactivity and functionality. The molecular formula is C₇H₇N₃S, with a molecular weight of approximately 165.22 g/mol. The compound possesses both electron-withdrawing and electron-donating characteristics due to its thiadiazole ring, making it suitable for various chemical reactions and applications in materials science.
Organic Electronics
BTM derivatives have shown promise in organic electronic applications due to their strong electron-withdrawing properties. They can serve as building blocks for:
- Organic Photovoltaics (OPVs) : The incorporation of BTM into donor-acceptor systems enhances charge separation and improves device efficiency.
- Organic Light Emitting Diodes (OLEDs) : BTM's luminescent properties make it suitable for use in OLEDs where efficient light emission is required.
Photochemistry
The photochemical properties of BTM derivatives are significant for their application in:
- Photosensitizers : Compounds based on BTM can generate singlet oxygen under light exposure, making them useful in photodynamic therapy for cancer treatment .
- Fluorescent Probes : Due to their ability to exhibit aggregated-induced emission (AIE), BTM derivatives can be utilized as fluorescent probes in biological imaging and sensing applications.
Medicinal Chemistry
In medicinal chemistry, BTM has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have indicated that certain BTM derivatives possess antimicrobial properties, making them candidates for developing new antibacterial agents.
- Cancer Treatment : Research has explored the use of BTM-containing compounds in targeting cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing N-benzothiadiazol-4-yl-3-trifluoromethylbenzamide demonstrated the utility of BTM as a directing group for metal-catalyzed C-H bond functionalization reactions. This work highlighted the compound's role in facilitating complex organic transformations .
Case Study 2: Photophysical Properties
Research on a new benzothiadiazole luminogen revealed that compounds incorporating BTM exhibited remarkable stability and efficiency as photosensitizers. The study emphasized the potential of these materials in developing advanced photonic devices .
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-4-ylmethanol is primarily related to its ability to interact with specific molecular targets and pathways. In biological systems, it can act as an electron acceptor, facilitating electron transfer processes. This property is crucial in its application as a fluorescent probe and in organic electronics .
Comparison with Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another heterocyclic compound with similar electron-withdrawing properties but different structural configuration.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A precursor used in the synthesis of Benzo[c][1,2,5]thiadiazol-4-ylmethanol.
Benzo[d][1,2,3]thiadiazole: An isomer with distinct electronic properties and applications.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the fields of organic electronics and as a fluorescent probe .
Biological Activity
Benzo[c][1,2,5]thiadiazol-4-ylmethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiadiazole ring fused with a benzene moiety, which contributes to its unique chemical properties. The presence of the hydroxymethyl group at the 4-position enhances its solubility and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[c][1,2,5]thiadiazol derivatives. For instance:
- Mechanism of Action : The compounds exhibit activity against various bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways. The benzothiadiazole core has been shown to interact with specific enzymes that are crucial for bacterial survival.
- Case Study : A study demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
Anticancer Activity
This compound has also shown promise as an anticancer agent:
- Mechanism of Action : Research indicates that this compound may act as an inhibitor of topoisomerase II and ATP synthase, which are critical for DNA replication and energy production in cancer cells. This inhibition leads to increased apoptosis in cancerous cells .
- Case Study : In vitro studies on various cancer cell lines (including breast and lung cancer) revealed that benzo[c][1,2,5]thiadiazol derivatives significantly reduced cell viability. The most potent derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells .
Summary of Biological Activities
Biological Activity | Mechanism of Action | Notable Findings |
---|---|---|
Antimicrobial | Disruption of cell wall synthesis | Effective against S. aureus and E. coli (MIC: 10-50 µg/mL) |
Anticancer | Inhibition of topoisomerase II and ATP synthase | IC50 of 15 µM against MCF-7 cells |
Research Findings and Future Directions
The ongoing research into benzo[c][1,2,5]thiadiazol derivatives suggests a broad spectrum of biological activities that warrant further investigation. Future studies should focus on:
- In vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
- Structural Modifications : Exploring how different substituents on the thiadiazole ring affect biological activity could lead to the development of more potent derivatives.
- Combination Therapies : Investigating the synergistic effects when combined with existing anticancer drugs or antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[c][1,2,5]thiadiazol-4-ylmethanol?
The synthesis typically involves multi-step organic reactions. A well-documented method starts with 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine, which undergoes thiourea formation using ammonium thiocyanate and benzoyl chloride, followed by S-methylation with methyl iodide. Subsequent reflux with ethylenediamine and cyclization yields the target compound. Solvents like DMF or acetonitrile are critical, and reaction optimization (e.g., temperature, catalyst selection) is essential for yield enhancement . Alternative routes utilize palladium-catalyzed cross-coupling reactions (e.g., Stille or Negishi couplings) to introduce functionalized aryl groups .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Structural elucidation relies on -NMR, -NMR, and IR spectroscopy to confirm functional groups and regiochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve complex stereochemistry. Purity is assessed via HPLC or TLC, with elemental analysis ensuring stoichiometric consistency. For derivatives, -NMR is employed if fluorinated substituents are present .
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a precursor for anticancer agents due to its heterocyclic core, which interacts with DNA topoisomerases or kinase targets. Derivatives exhibit antimicrobial activity, with MIC values against bacterial strains like Staphylococcus aureus ranging from 1–19 µg/mL, depending on substituent effects . It also acts as a pharmacophore in drug design, enabling structural diversification for improved bioavailability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the design of this compound derivatives?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) predict electronic transitions, absorption spectra, and charge-transfer properties, aiding in the design of optoelectronic materials. For example, calculations on benzothiadiazole-fullerene adducts reveal bandgap tuning via substituent effects, critical for solar cell applications . Molecular docking studies further identify binding affinities to biological targets, guiding rational drug design .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies often arise from assay variability (e.g., cell line specificity) or structural modifications. Systematic SAR studies comparing MIC values (Table 2 in ) highlight substituent-dependent activity. For instance, chlorophenyl groups enhance antimicrobial potency, while furan derivatives reduce cytotoxicity. Meta-analyses combining in vitro and in silico data improve reproducibility .
Q. How are reaction conditions optimized to improve synthetic yields of this compound derivatives?
Yield optimization involves solvent selection (e.g., THF/water mixtures for Suzuki couplings), catalyst screening (e.g., Pd(dppf)Cl), and temperature control. For example, Knoevenagel condensations with cyanoacetic acid require piperidine as a base and reflux conditions (~80°C) to achieve >80% yields . Microwave-assisted synthesis reduces reaction times from hours to minutes .
Q. What mechanistic insights explain the role of this compound in optoelectronic materials?
The benzothiadiazole core acts as an electron-accepting unit, facilitating charge separation in donor-acceptor systems. In dye-sensitized solar cells (DSSCs), derivatives like YKP-137 achieve 8.7% efficiency due to broad absorption spectra (400–650 nm) and efficient electron injection into TiO . Excited-state dynamics studied via transient absorption spectroscopy reveal long-lived charge-separated states, critical for device performance .
Q. How do structural modifications influence the aggregation-induced emission (AIE) properties of benzothiadiazole derivatives?
Introducing bulky groups (e.g., triphenylvinyl) restricts intramolecular rotation, enhancing AIE. For example, 4,4'-(benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-diphenylaniline) exhibits mechanochromic luminescence due to reversible crystalline-to-amorphous transitions. Such materials are applied in information encryption and OLEDs .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASMSURVAZPERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434079 | |
Record name | (2,1,3-Benzothiadiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16406-00-1 | |
Record name | (2,1,3-Benzothiadiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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